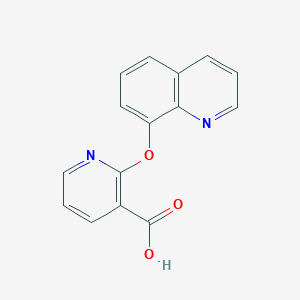
2-(Quinolin-8-yloxy)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-8-yloxy)nicotinic acid is a compound that features a quinoline moiety linked to a nicotinic acid structure via an oxygen atom. This compound is part of the quinoline derivatives family, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)nicotinic acid typically involves the reaction of 8-hydroxyquinoline with nicotinic acid derivatives. One common method is the Williamson ether synthesis, where 8-hydroxyquinoline reacts with a halogenated nicotinic acid derivative in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile (CH₃CN) . The reaction conditions usually involve heating the mixture to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(Quinolin-8-yloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the nicotinic acid carboxyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at reactive sites.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield corresponding amines.
科学的研究の応用
2-(Quinolin-8-yloxy)nicotinic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(Quinolin-8-yloxy)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to antimicrobial and anticancer effects . Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
8-Hydroxyquinoline: A precursor in the synthesis of 2-(Quinolin-8-yloxy)nicotinic acid with antimicrobial properties.
Nicotinic Acid: Shares the nicotinic acid moiety and is known for its role in metabolism and as a vitamin (niacin).
Uniqueness
This dual functionality makes it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
2-quinolin-8-yloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(19)11-6-3-9-17-14(11)20-12-7-1-4-10-5-2-8-16-13(10)12/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUCENYSZARJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=CC=N3)C(=O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945443.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2945445.png)
![6-(2-methylpropyl)-3-[4-(propan-2-yl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2945446.png)


![1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2945450.png)



![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)

![4-Hydroxy-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B2945462.png)

![4-{6-fluoroimidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B2945465.png)
